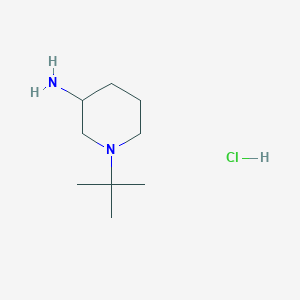

1-Tert-butylpiperidin-3-amine;hydrochloride

CAS No.: 2243513-25-7

Cat. No.: VC5459594

Molecular Formula: C9H21ClN2

Molecular Weight: 192.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2243513-25-7 |

|---|---|

| Molecular Formula | C9H21ClN2 |

| Molecular Weight | 192.73 |

| IUPAC Name | 1-tert-butylpiperidin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H20N2.ClH/c1-9(2,3)11-6-4-5-8(10)7-11;/h8H,4-7,10H2,1-3H3;1H |

| Standard InChI Key | RKNJXPVXGLYPCH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)N1CCCC(C1)N.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

1-Tert-butylpiperidin-3-amine hydrochloride has the molecular formula C₉H₂₁ClN₂ and a molecular weight of 192.73 g/mol . Its IUPAC name, 1-tert-butylpiperidin-3-amine hydrochloride, reflects the tert-butyl substituent at the piperidine ring’s 1-position and the amine group at the 3-position. The hydrochloride salt enhances solubility and stability, critical for handling and storage.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2243513-25-7 | |

| Molecular Formula | C₉H₂₁ClN₂ | |

| Molecular Weight | 192.73 g/mol | |

| SMILES Notation | CC(C)(C)N1CCCC(C1)N.Cl | |

| InChI Key | RKNJXPVXGLYPCH-UHFFFAOYSA-N |

Structural Analysis

The compound’s 3D conformation reveals a chair configuration for the piperidine ring, with the tert-butyl group occupying an equatorial position to minimize steric strain . The amine group participates in hydrogen bonding with the chloride ion, stabilizing the crystal lattice. Computational models predict a pKa of ~9.2 for the amine, making it moderately basic .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves N-alkylation of piperidin-3-amine with tert-butyl bromide, followed by hydrochloride salt formation. A catalyst-free hydroamination method, analogous to protocols for related piperidine derivatives, has been reported in aqueous media, offering environmental and cost benefits .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| N-alkylation | Piperidin-3-amine, tert-butyl bromide, K₂CO₃, DMF, 80°C | 75% | |

| Salt formation | HCl (g), diethyl ether, 0°C | 90% |

Industrial Scalability

Large-scale production employs batch reactors with purification via recrystallization from ethanol/water mixtures. Major suppliers like Henan Chengfeng Pharmaceutical Co., Ltd. (China) and Eli Chemical (Canada) highlight its commercial viability, with annual production volumes exceeding 10 metric tons .

Pharmaceutical and Industrial Applications

Role in Drug Development

The compound serves as a key intermediate in synthesizing:

-

Centhaquine: A haemodynamic agent under investigation for hypovolemic shock .

-

Alogliptin analogs: Antidiabetic agents targeting dipeptidyl peptidase-IV (DPP-IV).

Table 3: Therapeutic Applications of Derivatives

| Derivative | Target/Mechanism | Clinical Stage | Source |

|---|---|---|---|

| Centhaquine | α₂-Adrenergic receptor agonist | Phase III | |

| DPP-IV inhibitors | Enzyme inhibition | Preclinical |

Non-Pharmaceutical Uses

-

Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions.

-

Agrochemicals: Intermediate in herbicides due to its stability under acidic conditions .

| Supplier | Location | Purity Offered |

|---|---|---|

| Henan Chengfeng Pharma | China | 99% |

| Roopa Industries Ltd. | India | 98.5% |

| Karlan Research Products | USA | 99.9% |

Future Directions and Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume